Cas no 2418662-39-0 (3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol)

3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol 化学的及び物理的性質
名前と識別子
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- EN300-26625993
- 2418662-39-0
- 3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
- 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol
-
- インチ: 1S/C11H15N5S/c12-15-14-8-9-5-10(7-11(17)6-9)16-3-1-13-2-4-16/h5-7,13,17H,1-4,8H2
- InChIKey: RZXXFDUDTUZCRV-UHFFFAOYSA-N
- ほほえんだ: SC1C=C(CN=[N+]=[N-])C=C(C=1)N1CCNCC1
計算された属性
- せいみつぶんしりょう: 249.10481667g/mol
- どういたいしつりょう: 249.10481667g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26625993-5g |
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |
2418662-39-0 | 5g |
$6650.0 | 2023-09-12 | ||
Enamine | EN300-26625993-0.5g |
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |
2418662-39-0 | 95.0% | 0.5g |
$2202.0 | 2025-03-20 | |
Enamine | EN300-26625993-1.0g |
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |
2418662-39-0 | 95.0% | 1.0g |
$2294.0 | 2025-03-20 | |
Enamine | EN300-26625993-0.25g |
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |
2418662-39-0 | 95.0% | 0.25g |
$2110.0 | 2025-03-20 | |
Enamine | EN300-26625993-0.05g |
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |
2418662-39-0 | 95.0% | 0.05g |
$1927.0 | 2025-03-20 | |
Enamine | EN300-26625993-10.0g |
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |
2418662-39-0 | 95.0% | 10.0g |
$9859.0 | 2025-03-20 | |
Enamine | EN300-26625993-5.0g |
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |
2418662-39-0 | 95.0% | 5.0g |
$6650.0 | 2025-03-20 | |
Enamine | EN300-26625993-1g |
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |
2418662-39-0 | 1g |
$2294.0 | 2023-09-12 | ||
Enamine | EN300-26625993-0.1g |
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |
2418662-39-0 | 95.0% | 0.1g |
$2019.0 | 2025-03-20 | |
Enamine | EN300-26625993-2.5g |
3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |
2418662-39-0 | 95.0% | 2.5g |
$4495.0 | 2025-03-20 |
3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiolに関する追加情報
Introduction to 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol (CAS No. 2418662-39-0)
3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 2418662-39-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules characterized by the presence of both azido and thiol functional groups, which make it a versatile intermediate in synthetic chemistry. The integration of these functional groups into a benzene core, further modified by a piperazine moiety, imparts unique chemical and biological properties that are of great interest to researchers.
The piperazin-1-yl substituent in the molecule is particularly noteworthy, as piperazine derivatives are widely recognized for their pharmacological activity. Piperazine-based structures are commonly found in pharmaceuticals due to their ability to modulate biological pathways, including neurotransmitter systems and enzyme inhibition. The presence of the azidomethyl group at the 3-position of the benzene ring adds an additional layer of reactivity, enabling further functionalization through azide chemistry. This makes 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol a valuable building block for the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. The combination of the piperazin-1-yl group and the benzene-thiol core suggests potential applications in the modulation of central nervous system (CNS) receptors. For instance, piperazine derivatives have been explored as candidates for treating conditions such as depression, anxiety, and epilepsy. The thiol group, on the other hand, can participate in redox reactions, which may be relevant for developing drugs that interact with oxidative stress pathways.
Moreover, the azidomethyl functionality opens up possibilities for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal in constructing biaryl systems. These types of reactions are frequently employed in drug design due to their efficiency and selectivity. The ability to introduce aryl groups at specific positions on the benzene ring allows for fine-tuning of biological activity. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact potency and selectivity.
Recent advancements in computational chemistry have also enhanced the understanding of how structural features like those present in 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol influence biological activity. Molecular modeling studies have shown that the piperazin-1-yl group can effectively interact with specific amino acid residues in protein targets, thereby modulating receptor function. Additionally, the thiol group can form disulfide bonds with other biomolecules, which may be exploited for drug delivery or targeting applications.
The synthesis of 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol involves multi-step organic transformations that highlight its synthetic utility. The introduction of the azido group typically requires careful control to avoid side reactions, while the piperazine moiety often necessitates protection-deprotection strategies to ensure regioselectivity. These synthetic challenges underscore the importance of advanced synthetic methodologies in medicinal chemistry.
In conclusion, 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol (CAS No. 2418662-39-0) represents a promising scaffold for drug discovery due to its unique structural features and reactivity. Its potential applications in treating neurological disorders, coupled with its utility as a synthetic intermediate, make it a compound of significant interest. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this are likely to play an increasingly important role in developing next-generation pharmaceuticals.
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